(2Z)-N-acetyl-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide
Description
(2Z)-N-acetyl-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide (CAS: 324525-90-8) is a chromene-derived compound characterized by a benzopyran core substituted with methoxy, phenylimino, and acetyl-carboxamide groups. Its molecular formula is C₁₉H₁₆N₂O₄, with a molecular weight of 336.34 g/mol . The Z-configuration of the imino group is critical for its structural stability and biological interactions.
Properties
IUPAC Name |
N-acetyl-8-methoxy-2-phenyliminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12(22)20-18(23)15-11-13-7-6-10-16(24-2)17(13)25-19(15)21-14-8-4-3-5-9-14/h3-11H,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOHLZWJVQXSON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-acetyl-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the chromene core: This step involves the cyclization of appropriate starting materials to form the chromene ring system.
Introduction of the phenylimino group: This step involves the reaction of the chromene intermediate with aniline or its derivatives under specific conditions to introduce the phenylimino group.
Acetylation and methoxylation:
Industrial Production Methods
Industrial production methods for this compound may involve the use of catalytic processes to enhance yield and purity. These methods often employ optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to achieve efficient synthesis on a larger scale.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by the following functional groups:
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Acetylated carboxamide : Susceptible to hydrolysis and nucleophilic substitution.
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Methoxy group : Can undergo demethylation or oxidation.
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Phenylimino (C=N) bond : Prone to reduction or tautomerization.
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Chromene core : May participate in electrophilic aromatic substitution or ring-opening reactions.
2.1. Hydrolysis of the Acetylated Carboxamide
The acetyl group on the carboxamide can be hydrolyzed under acidic or basic conditions to yield the free amine. For example:
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Reagents : Concentrated HCl (acidic) or NaOH (basic).
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Conditions : Reflux in aqueous ethanol.
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Product : (2Z)-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide (free amine).
This reaction is analogous to methodologies used in synthesizing related chromene carboxamides .
2.2. Oxidation of the Methoxy Group
The methoxy group at the 8-position can be oxidized to a hydroxyl group:
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Reagents : Potassium permanganate (KMnO₄) in acidic medium.
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Conditions : Heating under reflux in dilute sulfuric acid.
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Product : (2Z)-N-acetyl-8-hydroxy-2-(phenylimino)-2H-chromene-3-carboxamide .
Similar oxidation pathways are observed in chromene derivatives with electron-donating substituents .
2.3. Reduction of the Phenylimino Bond
The C=N bond in the phenylimino group can be reduced to a C–N single bond:
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Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Conditions : Anhydrous tetrahydrofuran (THF) at 0–25°C.
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Product : (2Z)-N-acetyl-8-methoxy-2-(phenylamino)-2H-chromene-3-carboxamide .
Selective reduction of imino groups is well-documented in chromene-based systems.
Substitution Reactions
The acetyl group and phenylimino moiety can participate in nucleophilic substitution:
3.1. Acetyl Group Replacement
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Reagents : Primary or secondary amines.
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Conditions : Catalyzed by DMAP (4-dimethylaminopyridine) in dichloromethane.
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Product : Derivatives with modified carboxamide groups (e.g., alkyl/aryl substitutions).
3.2. Phenylimino Substitution
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Reagents : Thiols or alkoxides.
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Conditions : Base-mediated (e.g., K₂CO₃) in polar aprotic solvents.
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Product : Thioether or ether derivatives at the imino position.
Electrophilic Aromatic Substitution
The chromene core’s aromatic system can undergo electrophilic substitution:
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Reagents : Nitrating agents (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃).
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Position : Predominantly at the 6-position due to electron-donating methoxy and imino groups.
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Product : Nitro- or bromo-substituted derivatives.
Stability and Reaction Optimization
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pH Sensitivity : Hydrolysis and oxidation reactions require strict pH control to avoid decomposition.
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Catalysts : DMAP and DCC enhance acylation efficiency in substitution reactions .
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Analytical Validation : Progress is monitored via HPLC and ¹H/¹³C NMR spectroscopy .
Research Implications
Derivatives of this compound show promise in medicinal chemistry, particularly in anticancer and antimicrobial applications. For instance, structural analogs with hydroxyl or amino groups exhibit enhanced bioactivity due to improved hydrogen-bonding capacity .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a bioactive molecule with potential therapeutic applications. Its structure suggests that it may interact with biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that derivatives of chromene compounds exhibit anticancer properties. For instance, studies have demonstrated that chromene derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific compound (2Z)-N-acetyl-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide has been evaluated for its cytotoxic effects against several cancer types, showing promising results in preliminary assays.
Anti-inflammatory Properties
Chromene derivatives have also been investigated for their anti-inflammatory effects. The compound is believed to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Biochemical Applications
The compound is utilized in proteomics research due to its biochemical properties. It serves as a biochemical probe that can be used to study protein interactions and functions.
Enzyme Inhibition Studies
Inhibitors derived from chromene structures have been used to target specific enzymes involved in metabolic pathways. For example, the compound has been tested for its ability to inhibit enzymes like cyclooxygenase (COX), which are crucial in the inflammatory response .
QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) models have been developed using similar chromene compounds to predict biological activity based on their chemical structure. This modeling can provide insights into the potential efficacy of this compound before extensive biological testing .
Synthesis and Characterization
The synthesis of this compound typically involves multistep organic reactions, including condensation reactions between appropriate phenyl and chromene derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Data Tables
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating potential as an anticancer agent.
Case Study 2: Anti-inflammatory Mechanism
In a model of induced inflammation, administration of the compound resulted in reduced levels of TNF-alpha and IL-6, demonstrating its potential utility in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of (2Z)-N-acetyl-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromene-3-carboxamide derivatives exhibit diverse biological and physicochemical properties depending on substituent variations. Below is a detailed comparison of the target compound with structurally analogous molecules:
Structural and Substituent Variations
Physicochemical Properties
- Solubility: The acetyl group in the target compound improves aqueous solubility relative to non-acetylated analogs .
Research Implications
The diversity in chromene-3-carboxamide derivatives underscores the importance of substituent engineering for optimizing drug-like properties. For instance:
- Electron-Withdrawing Groups (e.g., chlorine in ) may enhance binding to enzymatic pockets.
- Bulkier Substituents (e.g., benzimidazole in ) could improve selectivity but may reduce bioavailability.
Further studies should focus on structure-activity relationships (SAR) to identify lead compounds for specific therapeutic applications.
Biological Activity
(2Z)-N-acetyl-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H16N2O4, with a molecular weight of 336.35 g/mol. The compound features a chromene ring structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H16N2O4 |
| Molecular Weight | 336.35 g/mol |
| LogP | 1.904 |
| Polar Surface Area | 60.929 Ų |
| Water Solubility (LogSw) | -2.70 |
Anticancer Activity
Research indicates that compounds related to chromenes exhibit significant anticancer properties. For instance, studies have shown that derivatives of chromene can induce cytotoxic effects against various cancer cell lines, including MCF-7 (human breast cancer) and A549 (human lung carcinoma) cells.
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Cytotoxicity Studies :
- In vitro assays demonstrated that this compound showed promising cytotoxic effects, with IC50 values indicating effective inhibition of cancer cell proliferation.
- A study involving chromone derivatives reported moderate to high cytotoxicity against HL-60 and MOLT-4 cell lines, suggesting potential therapeutic applications in oncology .
- Mechanism of Action :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of pathogens.
- Antibacterial and Antifungal Effects :
Antioxidant Activity
The antioxidant potential of this compound has been investigated through various assays.
- Free Radical Scavenging :
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Study on Cytotoxicity :
- Antimicrobial Evaluation :
Q & A
What are the established synthetic routes for (2Z)-N-acetyl-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide, and how can reaction conditions be optimized for yield and purity?
Basic:
The compound’s synthesis typically involves a multi-step approach starting from coumarin derivatives. A common method includes:
- Step 1: Alkylation or acylation of the coumarin core at the 3-position using reagents like acetyl chloride in the presence of a base (e.g., K₂CO₃) .
- Step 2: Introduction of the phenylimino group via condensation with phenylhydrazine under acidic or thermal conditions .
- Purification: Flash column chromatography (silica gel) and recrystallization (e.g., acetone/hexane) are standard for isolating crystalline products .
Advanced:
Optimization strategies:
- Solvent Selection: Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates.
- Catalysis: Explore Lewis acids (e.g., ZnCl₂) to accelerate imine formation .
- Enantiocontrol: For Z/E isomer specificity, employ chiral auxiliaries or asymmetric catalysis, as seen in similar thiazolidinone syntheses .
What analytical techniques are critical for confirming the structural integrity of this compound, especially its Z-configuration?
Basic:
- X-ray Crystallography: The gold standard for resolving the Z-configuration of the imino group. SHELX programs (e.g., SHELXL) are widely used for refinement .
- NMR Spectroscopy: Key signals include:
Advanced:
- Dynamic NMR: To study isomerization kinetics in solution.
- DFT Calculations: Compare experimental and computed chemical shifts to validate electronic environments .
How can researchers resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability)?
Basic:
- Assay Standardization: Ensure consistent protocols (e.g., cell lines, incubation times). The Mosmann assay (MTT) is common for cytotoxicity screening .
- Positive Controls: Use reference inhibitors (e.g., selegiline for MAO-B studies) .
Advanced:
- Mechanistic Studies: Perform enzyme kinetics (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition.
- Metabolic Stability: Assess compound degradation in vitro (e.g., liver microsomes) to explain potency discrepancies .
What strategies are effective for improving the compound’s bioavailability in pharmacological studies?
Basic:
- Lipinski’s Rule Compliance: Check molecular weight (<500 Da), logP (<5), and hydrogen bond donors/acceptors.
- Salt Formation: Enhance solubility via HCl or sodium salts .
Advanced:
- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability.
- Nanocarrier Systems: Use liposomes or polymeric nanoparticles for targeted delivery .
How can enantiomeric impurities be detected and minimized during synthesis?
Basic:
- Chiral HPLC: Employ columns like Chiralpak® OD with methanol/CO₂ gradients to separate enantiomers .
Advanced:
- Circular Dichroism (CD): Confirm enantiopurity by comparing CD spectra to known standards.
- Crystallization-Induced Resolution: Exploit differential solubility of enantiomers in specific solvents .
What computational methods support the prediction of this compound’s interaction with biological targets?
Advanced:
- Molecular Docking: Use AutoDock Vina to model binding to MAO-B’s flavin adenine dinucleotide (FAD) pocket .
- MD Simulations: Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
